molecular formula C23H38N2O3 B10827407 D,L-erythro-PDMP

D,L-erythro-PDMP

Cat. No.: B10827407
M. Wt: 390.6 g/mol
InChI Key: UYNCFCUHRNOSCN-GGAORHGYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D,L-erythro-PDMP involves multiple steps, starting with the preparation of 1-phenyl-2-amino-1,3-propanediol. This intermediate is then acylated with decanoyl chloride to form 1-phenyl-2-decanoylamino-1,3-propanediol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

D,L-erythro-PDMP undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

D,L-erythro-PDMP has a wide range of applications in scientific research:

Mechanism of Action

D,L-erythro-PDMP exerts its effects by inhibiting UDP-glucose:ceramide glucosyltransferase, an enzyme involved in the biosynthesis of glycosphingolipids. This inhibition leads to the accumulation of ceramide, a pro-apoptotic lipid, which induces cell death in certain cancer cells. The compound also affects other cellular pathways, including the mechanistic target of rapamycin (mTOR) signaling pathway, by causing lysosomal lipid accumulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D,L-erythro-PDMP is unique due to its specific inhibition of UDP-glucose:ceramide glucosyltransferase and its ability to induce apoptosis in cancer cells. Unlike other inhibitors, it also affects the mTOR signaling pathway, making it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNCFCUHRNOSCN-GGAORHGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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